2-Azido-2-(3-bromo-phenyl)-ethanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8BrN3O |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-azido-2-(3-bromophenyl)ethanol |
InChI |
InChI=1S/C8H8BrN3O/c9-7-3-1-2-6(4-7)8(5-13)11-12-10/h1-4,8,13H,5H2 |
InChI Key |
INTSRMKJVXSTMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(CO)N=[N+]=[N-] |
Origin of Product |
United States |
Strategic Retrosynthetic Analysis and Precursor Identification for 2 Azido 2 3 Bromo Phenyl Ethanol
Key Disconnections Leading to Readily Available Synthons
A retrosynthetic analysis of 2-Azido-2-(3-bromo-phenyl)-ethanol suggests two primary disconnection strategies. The first and most intuitive approach involves the disconnection of the carbon-nitrogen bond of the azido (B1232118) group and the carbon-oxygen bond of the alcohol. This leads back to a key intermediate, 3-bromostyrene (B1266119) oxide. A second viable pathway involves the disconnection of the carbon-hydroxyl bond, suggesting a reduction of a precursor α-azido ketone.
Pathway A: Epoxide Route
This pathway identifies 3-bromostyrene oxide as a critical intermediate. The retrosynthetic breakdown is as follows:
Target Molecule: this compound
Disconnection: C-N (azide) and C-O (alcohol) bonds. This disconnection points to the ring-opening of an epoxide with an azide (B81097) nucleophile.
Key Intermediate: 3-Bromostyrene oxide
Precursor: 3-Bromostyrene, which can be synthesized from commercially available 3-bromoacetophenone. innospk.com
The synthesis of 3-bromostyrene from 3-bromoacetophenone can be achieved via a Wittig reaction, followed by epoxidation to yield 3-bromostyrene oxide. The subsequent ring-opening of the epoxide with sodium azide would then produce the target molecule. The regioselectivity of the epoxide ring-opening is a crucial consideration in this pathway. utwente.nld-nb.info
| Pathway A: Key Reactions and Precursors | |
| Reaction | Description |
| Wittig Reaction | Conversion of 3-bromoacetophenone to 3-bromostyrene. |
| Epoxidation | Conversion of 3-bromostyrene to 3-bromostyrene oxide using an oxidizing agent like m-CPBA. rsc.org |
| Azide Ring-Opening | Nucleophilic attack of sodium azide on 3-bromostyrene oxide to yield this compound. utwente.nlrsc.org |
| Precursor | CAS Number |
| 3-Bromoacetophenone | 2142-63-4 innospk.com |
| 3-Bromostyrene | 2039-86-3 nih.gov |
Pathway B: α-Azido Ketone Reduction Route
This alternative strategy involves the reduction of an α-azido ketone. The retrosynthetic logic is:
Target Molecule: this compound
Disconnection: C-H and O-H bonds at the alcohol functionality. This suggests a reduction of a carbonyl group.
Key Intermediate: 2-Azido-1-(3-bromophenyl)ethanone
Precursors: 2-Bromo-1-(3-bromophenyl)ethanone, which is synthesized from 3-bromoacetophenone. rsc.orgstenutz.eumatrix-fine-chemicals.com
This pathway begins with the bromination of 3-bromoacetophenone to form 2-bromo-1-(3-bromophenyl)ethanone. rsc.org This α-bromo ketone can then be converted to the corresponding α-azido ketone by reaction with sodium azide. The final step is the reduction of the ketone to the desired alcohol using a reducing agent such as sodium borohydride (B1222165) (NaBH4). masterorganicchemistry.comchemguide.co.uk
| Pathway B: Key Reactions and Precursors | |
| Reaction | Description |
| Bromination | α-Bromination of 3-bromoacetophenone to yield 2-bromo-1-(3-bromophenyl)ethanone. |
| Azidation | Substitution of the bromine in 2-bromo-1-(3-bromophenyl)ethanone with an azide group using sodium azide. |
| Reduction | Reduction of the carbonyl group in 2-azido-1-(3-bromophenyl)ethanone to a hydroxyl group. |
| Precursor | CAS Number |
| 3-Bromoacetophenone | 2142-63-4 innospk.com |
| 2-Bromo-1-(3-bromophenyl)ethanone | 18523-22-3 stenutz.eumatrix-fine-chemicals.com |
Considerations for Stereochemical Control in Retrosynthetic Pathways
The target molecule, this compound, contains a stereocenter at the carbon bearing the hydroxyl and azido groups. Therefore, controlling the stereochemistry during the synthesis is of paramount importance for producing a specific enantiomer.
For Pathway A , stereochemical control can be introduced during the epoxidation of 3-bromostyrene. The use of a chiral epoxidation catalyst, such as those employed in the Sharpless asymmetric epoxidation, can yield an enantiomerically enriched 3-bromostyrene oxide. The subsequent nucleophilic attack by the azide ion typically proceeds with an inversion of configuration at the attacked carbon, allowing for the predictable formation of the desired stereoisomer of the final product. Bio-catalytic methods using enzymes like styrene (B11656) monooxygenase can also achieve highly selective asymmetric epoxidation. rsc.org
In Pathway B , stereocontrol is achieved during the reduction of the prochiral α-azido ketone, 2-azido-1-(3-bromophenyl)ethanone. Asymmetric reduction can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation. Biocatalytic reductions using whole cells of certain microorganisms have also been shown to be highly effective in the stereoselective reduction of α-azido ketones.
Rational Design of Precursors Incorporating Azide and Aryl Bromide Functionalities
The rational design of precursors is centered on the strategic introduction of the azide and aryl bromide functionalities.
In the epoxide-based approach, the aryl bromide is incorporated from the outset in the form of 3-bromoacetophenone. The azide functionality is introduced in the final step via nucleophilic ring-opening of the epoxide. This late-stage introduction of the azide is generally preferred as azides can be sensitive functional groups.
In the α-azido ketone reduction pathway, both the aryl bromide and the carbonyl group are present in the starting material, 3-bromoacetophenone. The synthesis then involves the sequential introduction of the α-bromine and then the α-azide group, followed by the reduction of the ketone. This approach allows for the construction of the core azido-alcohol functionality on a pre-functionalized aromatic ring.
Advanced Synthetic Methodologies for 2 Azido 2 3 Bromo Phenyl Ethanol
Non-Stereoselective Synthetic Routes
Non-stereoselective methods for the synthesis of 2-Azido-2-(3-bromo-phenyl)-ethanol are foundational in providing access to this compound, albeit as a racemic mixture. These routes prioritize yield and simplicity over stereochemical control.
Synthesis via Olefin Azidation Protocols
The direct azidation of olefins represents a powerful strategy for the introduction of an azide (B81097) group. This can be achieved through the reaction of a corresponding styrene (B11656) derivative with an azide source, often in the presence of a catalyst. A one-step process for the synthesis of 1,2-azido alcohols from alkenes has been developed, which involves treating the alkene with an azide source in the presence of a base and a co-oxidant. google.com This method is notable for its regio- and diastereoselectivity. google.com
Approaches Involving Halohydrin Formation and Subsequent Azide Displacement
A common and effective method for preparing azido (B1232118) alcohols involves a two-step sequence starting with the formation of a halohydrin from an alkene. The resulting halohydrin is then treated with an azide salt, such as sodium azide, to displace the halide and form the desired 2-azido alcohol. This S_N2 reaction typically proceeds with inversion of configuration at the carbon center bearing the leaving group.
The preparation of (±)-azidoalcohols can be achieved by reacting the corresponding epoxides with sodium azide in water at elevated temperatures. researchgate.net
Multi-Step Syntheses from Aryl Ketone Precursors
A versatile approach to this compound begins with a suitable aryl ketone precursor, such as 3'-bromoacetophenone. A general synthetic pathway involves the following key transformations:
α-Halogenation: The synthesis often commences with the α-bromination of the aryl ketone to yield an α-bromo ketone.
Azide Introduction: The resulting α-bromo ketone is then reacted with an azide source, like sodium azide, to produce the corresponding α-azido ketone. This transformation is a critical step in introducing the azide functionality. mdpi.com
Carbonyl Reduction: The final step involves the reduction of the ketone group in the α-azido ketone to an alcohol. This is typically accomplished using a reducing agent such as sodium borohydride (B1222165). This reduction yields the target molecule, this compound, as a racemic mixture. mdpi.com
A review of the synthesis and transformations of α-azido ketones highlights their importance as key intermediates. rsc.org The enhanced acidity of the α-hydrogen in these compounds allows for various synthetic applications. rsc.org
Direct Conversion of Alcohols to Azides
Methods for the direct conversion of an alcohol to an azide offer a more streamlined synthetic route. One such method involves the use of diphenylphosphoryl azide (DPPA) in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). google.comgoogle.com This process facilitates the conversion of an alcohol to an azide with S_N2 inversion of stereochemistry. google.comgoogle.com However, the direct displacement of a hydroxyl group by an azide ion can be challenging due to the poor leaving group nature of the hydroxyl group. researchgate.net To overcome this, various activation methods have been developed. cmu.edu
Enantioselective and Diastereoselective Synthesis of this compound
Achieving stereocontrol in the synthesis of this compound is crucial for applications where a specific enantiomer or diastereomer is required. These advanced methods employ chiral catalysts or auxiliaries to direct the stereochemical outcome of the reaction.
Asymmetric Catalytic Approaches
Asymmetric catalysis provides an elegant and efficient means to access enantiomerically enriched 2-azido alcohols. Key strategies include the asymmetric reduction of α-azido ketones and the asymmetric ring-opening of epoxides.
Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation of the precursor α-azido ketone is a powerful technique to obtain the enantiomerically pure alcohol. This method typically employs a chiral transition metal catalyst, often based on ruthenium or rhodium, with a chiral ligand. The hydrogen source is frequently an alcohol like isopropanol. This approach allows for the production of either enantiomer of the final product by selecting the appropriate enantiomer of the chiral catalyst.
Asymmetric Epoxide Ring-Opening
The asymmetric ring-opening of epoxides with an azide nucleophile is a well-established and highly effective method for the synthesis of enantiomerically enriched 1,2-azido alcohols. nih.govunits.it This reaction can be catalyzed by chiral metal complexes, such as chromium or cobalt salen complexes. nih.govunits.it The regioselectivity of the ring-opening of aryl-substituted epoxides typically affords α-azido alcohols as the major product. rsc.org
A chemo- or bi-enzymatic cascade from aromatic alkenes can lead to chiral 1,2-azido alcohols. rsc.org This process involves an initial enzymatic asymmetric epoxidation followed by regioselective azidolysis. rsc.org The use of a halohydrin dehalogenase can also catalyze the epoxide ring-opening with sodium azide. rsc.org
| Reaction Type | Reagents and Conditions | Product | Stereoselectivity |
| Epoxide Ring-Opening | Epoxide, Sodium Azide, Water, 90°C | (±)-Azidoalcohol | Racemic |
| Asymmetric Ring-Opening | meso-Epoxide, TMSN₃, Chiral (salen)CrN₃ complex | Enantioenriched Azido Alcohol | High enantioselectivity |
| Enzymatic Kinetic Resolution | (±)-β-Azidoalcohols, Lipase (B570770) from Candida antarctica B | (R)-β-Azidophenylethanols and (S)-β-Azidophenylethyl acetates | Good enantiomeric excesses |
Application of Chiral Auxiliaries in Asymmetric Induction
The use of chiral auxiliaries is a foundational strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. For the synthesis of this compound, a chiral auxiliary is temporarily incorporated into the substrate molecule to direct the stereoselective formation of the desired enantiomer.
One common approach involves the use of auxiliaries such as N-acetyl camphorsultam, which has demonstrated excellent stereoselectivity in aldol (B89426) reactions. researchgate.net This stereocontrol is crucial for subsequent reactions, like the introduction of the azide group. The auxiliary is later removed, yielding the enantiomerically enriched target compound. The choice of the chiral auxiliary and the specific reaction conditions are paramount in achieving high diastereoselectivity during the key bond-forming steps.
Enzymatic Kinetic Resolution Techniques for Racemic Mixtures
Enzymatic kinetic resolution (EKR) is a powerful method for separating racemic mixtures of chiral compounds. nih.gov This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer of the racemate, leaving the other enantiomer unreacted. nih.govnih.gov
For racemic this compound, lipases like Candida antarctica lipase B (CAL-B) can be employed. mdpi.commdpi.com The enzyme selectively acylates one enantiomer, for instance, the (R)-enantiomer, to form an ester. This newly formed ester can be easily separated from the unreacted (S)-enantiomer by standard chromatographic techniques. The choice of acyl donor and solvent system is critical for the efficiency and enantioselectivity of the resolution.
A study on the kinetic resolution of a similar compound, tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, demonstrated that with CAL-B, excellent enantioselectivity (E > 200) could be achieved. mdpi.com After 24 hours, both the remaining starting material and the acylated product were obtained with an enantiomeric excess (ee) of over 99%. mdpi.com
Table 1: Parameters for Enzymatic Kinetic Resolution
| Parameter | Condition | Outcome |
|---|---|---|
| Enzyme | Candida antarctica lipase B (CAL-B) | High enantioselectivity |
| Reaction Time | 24 hours | >99% ee for both enantiomers |
Chemoenzymatic Strategies for Enantiopure Derivatives
Chemoenzymatic strategies combine the advantages of both chemical synthesis and biocatalysis to produce enantiopure compounds. nih.govrsc.org This approach is particularly effective for creating complex chiral molecules like derivatives of this compound.
A typical chemoenzymatic route might involve an initial enzymatic resolution of a precursor, followed by chemical modifications to yield the final product. For example, a racemic alcohol can be resolved using a lipase to obtain the desired enantiomer. This enantiopure alcohol can then be chemically converted to the corresponding azide.
One established chemoenzymatic cascade involves the asymmetric epoxidation of a styrene derivative, followed by regioselective azidolysis. nih.govrsc.org This process can produce highly enantioenriched aromatic α-azido alcohols. nih.govrsc.org Another approach involves the asymmetric reduction of a corresponding ketone catalyzed by a ketoreductase, which can yield high enantiomeric excess. researchgate.netpreprints.org
Optimization of Reaction Parameters and Process Efficiency
Solvent Effects and Temperature Control
The choice of solvent and the control of temperature are critical parameters that significantly influence the stereoselectivity, reaction rate, and yield of the synthesis of this compound. Solvents can affect the stability of transition states and the solubility of reactants and catalysts. For instance, in some cycloaddition reactions, a mixture of DMF and water has been shown to provide good to excellent yields. researchgate.net
Temperature control is crucial for managing reaction kinetics and selectivity. In enzymatic resolutions, temperature affects both the activity and stability of the enzyme. Studies on similar kinetic resolutions have shown that optimal temperatures can range from 25 °C to 40 °C, with higher temperatures potentially reducing the required reaction time. mdpi.com
Catalyst Loading and Ligand Design
In catalytic asymmetric synthesis, the amount of catalyst used (catalyst loading) and the structure of the chiral ligand are key to achieving high efficiency and enantioselectivity. Lowering catalyst loading is economically and environmentally beneficial, while well-designed ligands are essential for effective stereochemical control.
For rhodium-catalyzed asymmetric additions, the design of the chiral ligand is a central aspect. rsc.org The ligand, often a chiral phosphine (B1218219) or a diene, coordinates to the metal center and creates a chiral environment that directs the approach of the reactants. The electronic and steric properties of the ligand can be fine-tuned to maximize the enantiomeric excess of the product.
Yield Enhancement and Purity Control
Maximizing the yield and ensuring the purity of the final product are the ultimate goals of any synthetic process. This involves optimizing all reaction parameters, including the stoichiometry of reactants, reaction time, and purification methods.
For the synthesis of this compound, purification is typically achieved through column chromatography. The choice of the stationary and mobile phases is critical for the effective separation of the desired product from byproducts and unreacted starting materials.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| N-acetyl camphorsultam |
| tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate |
| (R)-enantiomer |
| (S)-enantiomer |
| Candida antarctica lipase B (CAL-B) |
| DMF |
Chemical Transformations and Reactivity Profiles of 2 Azido 2 3 Bromo Phenyl Ethanol
Reactions Involving the Azido (B1232118) Group
The azido group is the most reactive functional group in 2-Azido-2-(3-bromo-phenyl)-ethanol, serving as a linchpin for a variety of chemical modifications. Its ability to be selectively transformed into other functionalities, such as primary amines or triazoles, underscores its synthetic utility.
Reduction to Primary Amine Derivatives
The conversion of the azido group to a primary amine is a fundamental transformation. This can be achieved through several reliable methods, including the Staudinger reaction and catalytic hydrogenation, yielding the corresponding 2-Amino-2-(3-bromo-phenyl)-ethanol.
Staudinger Reaction: This reaction typically involves the treatment of the azide (B81097) with a phosphine (B1218219), such as triphenylphosphine, to form an aza-ylide intermediate. Subsequent hydrolysis of this intermediate furnishes the primary amine.
Catalytic Hydrogenation: A common alternative for this reduction is catalytic hydrogenation. This method often employs catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas. It is a clean and efficient process for producing the primary amine derivative.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Formation
The azido group of this compound readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This highly efficient and regioselective click chemistry reaction involves the [3+2] cycloaddition between the azide and a terminal alkyne in the presence of a copper(I) catalyst. The result is the formation of a stable 1,4-disubstituted 1,2,3-triazole ring system. The versatility of this reaction allows for the introduction of a wide range of substituents, depending on the alkyne used.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
While information on the specific application of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound is not extensively detailed in the provided search results, this reaction represents a significant advancement in bioconjugation chemistry. SPAAC is a copper-free click chemistry reaction that utilizes strained cyclooctynes, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO). The inherent ring strain of these alkynes allows for a [3+2] cycloaddition with azides to proceed at physiological temperatures without the need for a cytotoxic copper catalyst. This makes SPAAC a powerful tool for modifying biological systems.
Aza-Wittig Reactions with Carbonyl Compounds
The azido group can be converted into an iminophosphorane through its reaction with a phosphine, typically triphenylphosphine. This intermediate can then undergo an aza-Wittig reaction with various carbonyl compounds, such as aldehydes and ketones. This process leads to the formation of imines, which can be subsequently hydrolyzed to yield new carbonyl compounds or reduced to form secondary amines, further expanding the synthetic utility of the original azido alcohol.
Thermal and Photochemical Decomposition to Nitrenes and Subsequent Rearrangements
Upon thermal or photochemical stimulation, the azido group in this compound can decompose to release nitrogen gas (N₂) and generate a highly reactive nitrene intermediate. These nitrenes can then undergo a variety of subsequent reactions, including intramolecular C-H insertion or rearrangement reactions. The specific outcome is often dependent on the reaction conditions and the molecular structure.
Reactions at the Bromo-Phenyl Moiety
The bromine atom on the phenyl ring provides another reactive handle for further functionalization of this compound. This site is particularly amenable to transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Common examples of such transformations include:
Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base to form a new C-C bond.
Heck Coupling: Palladium-catalyzed reaction with an alkene to introduce a new vinyl group.
Sonogashira Coupling: A palladium and copper co-catalyzed reaction with a terminal alkyne to form a C-C bond.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.
These cross-coupling reactions significantly enhance the molecular complexity that can be built upon the this compound scaffold.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For this compound, the aryl bromide moiety serves as an excellent electrophilic partner for this transformation. The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine ligand, and a base (e.g., sodium carbonate, potassium phosphate) to facilitate the catalytic cycle.
This methodology allows for the introduction of a wide range of aryl, heteroaryl, and vinyl groups at the C3 position of the phenyl ring. The reaction conditions are generally mild, which is advantageous for preserving the sensitive azide and hydroxyl functionalities of the substrate. nih.govnih.gov The versatility of the Suzuki-Miyaura reaction makes it a powerful tool for creating libraries of biphenyl (B1667301) derivatives or more complex polyaromatic systems starting from this compound. nih.gov
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Boronic Acid/Ester | Catalyst | Base | Product |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 2-Azido-2-(biphenyl-3-yl)-ethanol |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 2-Azido-2-(4'-methoxy-biphenyl-3-yl)-ethanol |
| Pyridine-3-boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 2-Azido-2-(3-(pyridin-3-yl)phenyl)ethanol |
This table is illustrative and based on general principles of the Suzuki-Miyaura reaction.
Heck and Sonogashira Cross-Coupling Reactions
Beyond the Suzuki-Miyaura reaction, the aryl bromide of this compound is a suitable substrate for other palladium-catalyzed C-C bond-forming reactions, notably the Heck and Sonogashira couplings.
The Heck reaction couples the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, to form a new, substituted alkene. organic-chemistry.orgnih.gov The reaction is catalyzed by a palladium source and requires a base, often a tertiary amine like triethylamine (B128534). organic-chemistry.orgbeilstein-journals.org This provides a direct route to stilbene (B7821643) and cinnamate (B1238496) derivatives of the parent molecule, significantly extending its structural diversity. mdpi.com
The Sonogashira reaction is a powerful method for coupling aryl halides with terminal alkynes, creating arylalkynes. wikipedia.org This reaction is unique in that it typically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI) as a co-catalyst, along with an amine base. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed. acs.org This reaction allows for the introduction of an ethynyl (B1212043) or substituted ethynyl group onto the phenyl ring, which can serve as a handle for further transformations, including cycloadditions or subsequent coupling reactions.
Table 2: Heck and Sonogashira Cross-Coupling Reactions
| Coupling Partner | Reaction Type | Catalyst System | Product |
|---|---|---|---|
| Styrene | Heck | Pd(OAc)₂, P(o-tol)₃, Et₃N | 2-Azido-2-(3-styrylphenyl)ethanol |
| Ethyl acrylate | Heck | PdCl₂(PPh₃)₂, K₂CO₃ | Ethyl 3-(3-(1-azido-2-hydroxyethyl)phenyl)acrylate |
| Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Azido-2-(3-(phenylethynyl)phenyl)ethanol |
This table is illustrative and based on general principles of the Heck and Sonogashira reactions.
Buchwald-Hartwig Amination and Other C-N Coupling Reactions
The formation of carbon-nitrogen bonds is crucial in the synthesis of pharmaceuticals and functional materials. The Buchwald-Hartwig amination offers a direct method for the arylation of amines using aryl halides. nih.gov In the context of this compound, this palladium-catalyzed reaction enables the coupling of the aryl bromide with a wide variety of primary and secondary amines, anilines, and even amides or carbamates.
The catalytic system consists of a palladium precursor and a specialized phosphine ligand (e.g., BINAP, XPhos, SPhos), which is critical for achieving high efficiency and broad substrate scope. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide, is required to facilitate the deprotonation of the amine and subsequent steps in the catalytic cycle. nih.gov This reaction provides access to a diverse array of N-aryl derivatives, transforming the parent alcohol into more complex amine-containing structures.
Table 3: Representative Buchwald-Hartwig Amination Reactions
| Amine | Ligand | Base | Product |
|---|---|---|---|
| Morpholine | BINAP | NaOt-Bu | 4-(3-(1-Azido-2-hydroxyethyl)phenyl)morpholine |
| Aniline | XPhos | LHMDS | 2-Azido-2-(3-(phenylamino)phenyl)ethanol |
| Diethylamine | RuPhos | K₃PO₄ | N-(3-(1-Azido-2-hydroxyethyl)phenyl)-N-ethylamine |
This table is illustrative and based on general principles of the Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group, such as a halide, on an aromatic ring. masterorganicchemistry.com A critical requirement for the classic SNAr mechanism is the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. masterorganicchemistry.comresearchgate.net These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex, which is the rate-determining step. tum.de
In the case of this compound, the phenyl ring lacks the requisite strong electron-withdrawing groups in the positions ortho or para to the bromine atom. The azido-ethanol substituent itself is not sufficiently electron-withdrawing to activate the ring for this type of substitution. Consequently, the direct displacement of the bromide by common nucleophiles (e.g., alkoxides, amines) via a standard SNAr pathway is not expected to be an efficient or viable transformation under typical conditions. nih.govresearchgate.net Alternative, more forcing conditions or different mechanistic pathways, such as those involving benzyne (B1209423) intermediates or transition-metal catalysis, would be required to achieve such a substitution.
Magnesium-Halogen Exchange and Lithiation for Organometallic Reagent Generation
A powerful strategy to functionalize the aryl bromide is through its conversion into an organometallic reagent. The magnesium-halogen exchange is a highly effective method for this purpose. harvard.edu Reacting this compound with an alkylmagnesium reagent, such as isopropylmagnesium chloride (i-PrMgCl) or its more reactive lithium chloride complex (i-PrMgCl·LiCl, a "Turbo-Grignard" reagent), can facilitate the exchange of the bromine atom for magnesium at low temperatures. uni-muenchen.deresearchgate.netprinceton.edu This transformation yields a functionalized Grignard reagent, 3-(1-azido-2-hydroxyethyl)phenylmagnesium bromide.
Alternatively, lithiation can be achieved through reaction with an organolithium reagent like n-butyllithium or tert-butyllithium. However, this method requires careful consideration of functional group compatibility, as the highly basic organolithium reagents can potentially react with the hydroxyl and azide groups. Protection of these groups or the use of carefully controlled, low-temperature conditions may be necessary. nih.gov
Once generated, these organometallic intermediates are potent nucleophiles that can react with a wide range of electrophiles to form new carbon-carbon or carbon-heteroatom bonds.
Table 4: Reactions of Organometallic Intermediates
| Organometallic Reagent | Electrophile | Product |
|---|---|---|
| Ar-MgBr | Benzaldehyde (PhCHO) | 2-Azido-2-(3'-(hydroxyphenylmethyl)biphenyl-3-yl)ethanol |
| Ar-MgBr | Carbon dioxide (CO₂), then H₃O⁺ | 3-(1-Azido-2-hydroxyethyl)benzoic acid |
| Ar-Li | N,N-Dimethylformamide (DMF) | 3-(1-Azido-2-hydroxyethyl)benzaldehyde |
Ar = 3-(1-Azido-2-hydroxyethyl)phenyl. This table is illustrative.
Reactions of the Secondary Hydroxyl Group
The secondary hydroxyl group in this compound provides another site for chemical modification, allowing for the introduction of various functional groups through esterification and etherification. These reactions can alter the molecule's physical properties, such as solubility and lipophilicity, and can be used to install protecting groups or introduce moieties for further conjugation.
Esterification and Etherification Protocols
Esterification of the secondary alcohol can be readily achieved using standard protocols. Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base, such as pyridine (B92270) or triethylamine, provides the corresponding ester in high yield. Alternatively, carboxylic acids can be coupled directly with the alcohol using dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other modern coupling reagents (e.g., HATU, EDCI). Fischer esterification, using a catalytic amount of strong acid with an excess of a carboxylic acid, is another viable, though potentially harsher, option.
Etherification typically proceeds via the Williamson ether synthesis. This involves the deprotonation of the alcohol with a suitable base (e.g., sodium hydride, NaH) to form the more nucleophilic alkoxide, which is then reacted with a primary alkyl halide or tosylate to form the ether linkage. This method allows for the introduction of a variety of alkyl and substituted alkyl chains.
Table 5: Representative Esterification and Etherification Reactions
| Reagent | Reaction Type | Conditions | Product |
|---|---|---|---|
| Acetyl chloride | Esterification | Pyridine, CH₂Cl₂ | 1-(3-Bromophenyl)-2-azidoethyl acetate |
| Benzoic acid | Esterification | DCC, DMAP | 1-(3-Bromophenyl)-2-azidoethyl benzoate |
| Methyl iodide | Etherification | 1. NaH, THF; 2. CH₃I | 2-Azido-1-(3-bromophenyl)-1-methoxyethane |
This table is illustrative and based on general principles of esterification and etherification.
Oxidation to Carbonyl Compounds
The secondary alcohol functionality in this compound can be selectively oxidized to the corresponding ketone, 2-azido-1-(3-bromophenyl)ethanone. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and other fine chemicals. Given the presence of the sensitive azide and aryl bromide moieties, mild and chemoselective oxidizing agents are required to avoid unwanted side reactions.
Several modern oxidation methods are well-suited for this purpose. The Dess-Martin periodinane (DMP) oxidation is a highly efficient and mild procedure that converts secondary alcohols to ketones at room temperature in chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂). acs.orgnih.govorganic-chemistry.org This method is known for its high chemoselectivity and tolerance of a wide range of functional groups. acs.orgasianpubs.org
Another effective method is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base such as triethylamine (Et₃N). masterorganicchemistry.comnih.govresearchgate.netorganic-chemistry.org This reaction is typically performed at low temperatures (e.g., -78 °C) and is also highly chemoselective, leaving functional groups like azides and aryl halides intact. masterorganicchemistry.comorganic-chemistry.org
Manganese dioxide (MnO₂) is another reagent that can be employed for the selective oxidation of benzylic alcohols. organic-chemistry.org This heterogeneous oxidant often requires higher temperatures or longer reaction times but can be advantageous due to its ease of removal by filtration. The reactivity of MnO₂ can be influenced by the method of its preparation and the reaction solvent.
The presence of the electron-withdrawing bromine atom on the phenyl ring can influence the rate of oxidation. Generally, electron-withdrawing groups can sometimes make benzylic alcohols slightly less reactive towards oxidation compared to electron-rich analogues. nih.gov
| Oxidizing Agent | Typical Reaction Conditions | Product | Reported Yield Range for Analogous Systems |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | 2-azido-1-(3-bromophenyl)ethanone | High |
| Swern Oxidation (DMSO, (COCl)₂) | CH₂Cl₂, Et₃N, -78 °C to rt | 2-azido-1-(3-bromophenyl)ethanone | High |
| Manganese Dioxide (MnO₂) | CH₂Cl₂ or other organic solvent, reflux | 2-azido-1-(3-bromophenyl)ethanone | Moderate to High |
Substitution Reactions via Activated Hydroxyl Group (e.g., Tosylation, Mesylation)
The hydroxyl group of this compound is a poor leaving group for nucleophilic substitution reactions. To facilitate such substitutions, it must first be converted into a better leaving group. This is commonly achieved by transforming the alcohol into a sulfonate ester, such as a tosylate or mesylate.
Tosylation is the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which also acts as the solvent. nih.govreddit.com The resulting tosylate, 2-azido-2-(3-bromo-phenyl)-ethyl-tosylate, has a much better leaving group (the tosylate anion), which can be readily displaced by a variety of nucleophiles in an Sₙ2 reaction. ucalgary.calibretexts.org This reaction proceeds with retention of configuration at the carbon bearing the hydroxyl group. libretexts.org
Mesylation is a similar transformation using methanesulfonyl chloride (MsCl) and a base like triethylamine to form the corresponding mesylate. masterorganicchemistry.com Mesylates are also excellent leaving groups and are often used interchangeably with tosylates. The choice between tosylation and mesylation can sometimes be influenced by factors such as the crystallinity of the product or the specific reaction conditions required for subsequent steps.
The presence of an electron-withdrawing group on the benzyl (B1604629) alcohol, such as the 3-bromo substituent, can in some cases lead to the formation of the corresponding benzyl chloride as a side product or even the main product during tosylation, as the chloride ion from the tosyl chloride reagent can displace the newly formed tosylate. nih.govbeilstein-journals.orgvaia.com
Once the tosylate or mesylate is formed, it can undergo nucleophilic substitution with a wide range of nucleophiles. For instance, reaction with sodium azide would yield a diazido compound, while reaction with cyanide would introduce a nitrile group. This two-step sequence (activation and substitution) significantly broadens the synthetic utility of the initial azido alcohol.
| Reaction | Reagents and Conditions | Product |
| Tosylation | p-Toluenesulfonyl chloride (TsCl), Pyridine, 0 °C to rt | 2-azido-2-(3-bromo-phenyl)ethyl tosylate |
| Mesylation | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), CH₂Cl₂, 0 °C to rt | 2-azido-2-(3-bromo-phenyl)ethyl mesylate |
| Nucleophilic Substitution | Activated alcohol (tosylate or mesylate), Nucleophile (e.g., CN⁻, RS⁻) | Substituted product |
Advanced Mechanistic and Kinetic Investigations of Transformations Involving 2 Azido 2 3 Bromo Phenyl Ethanol
Elucidation of Reaction Pathways and Transition States
The reaction pathways of 2-Azido-2-(3-bromo-phenyl)-ethanol are diverse, largely dictated by the reagents and conditions employed. The elucidation of these pathways often involves the characterization of transient intermediates and the calculation of transition state energies. A transition state is a high-energy molecular configuration that separates reactants from products, and its structure is a critical piece of information for understanding the reaction mechanism. researchgate.netucsb.edu Computational methods, such as Density Functional Theory (DFT), are frequently used to model these transient structures and map the potential energy surface of a reaction. youtube.com
For transformations involving the alcohol group, pathways analogous to those of other 2-arylethanols are expected. For instance, acid-catalyzed dehydration can proceed via a phenonium ion intermediate, a three-membered ring formed by the participation of the adjacent phenyl group. nih.gov This pathway is particularly relevant for 2-arylethanols and can lead to stereospecific outcomes. The conversion of the alcohol to a better leaving group, for example by reaction with thionyl chloride or phosphorus tribromide, typically proceeds through an SN2 mechanism, especially for primary and secondary alcohols, which involves a backside attack by the nucleophile. youtube.commasterorganicchemistry.comyoutube.com
The azide (B81097) group can participate in various transformations, including cycloadditions and reductions. The azide moiety is a versatile functional group that can act as a precursor to nitrogen-centered radicals. researchgate.net The generation of an azide radical (N₃•) can be achieved through single electron transfer (SET) processes, often initiated by photoredox or electrochemical methods. researchgate.net This radical can then add to alkenes, initiating further transformations. nih.govlibretexts.org
Table 1: Potential Reaction Pathways for this compound
| Reactant/Condition | Probable Pathway | Key Intermediate/Transition State | Product Type |
| Strong Acid (e.g., TfOH) | Dehydrative Amination/Substitution | Phenonium Ion | β-Arylethylamines/Ethers |
| SOCl₂ or PBr₃ | Halogenation (SN2) | Alkyl Chlorosulfite/Phosphite | 2-Halo-1-(3-bromophenyl)ethyl azide |
| Photoredox Catalyst/Light | Radical Azidation | Azide Radical (N₃•) | Difunctionalized Products |
| Terminal Alkyne, Cu(I) catalyst | Alkyne-Azide Cycloaddition | Copper Acetylide | 1,2,3-Triazole |
This table presents plausible reaction pathways based on the known reactivity of the functional groups present in the title compound.
Kinetic Studies of Rate-Determining Steps
For example, in the reaction of phenacyl bromide derivatives with nucleophiles, second-order kinetics are often observed, being first-order in each reactant. Such reactions are typically concerted SN2 processes. The rate of these reactions is sensitive to the electronic nature of substituents on the phenyl ring.
Theoretical studies on the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals show how rate constants can be calculated using transition state theory and how they can be pressure and temperature-dependent. nih.gov For reactions with a very loose transition state, conventional transition state theory may not be applicable, and other models like phase space theory are used. nih.gov
Table 2: Representative Kinetic Data for Analogous Reactions
| Reaction | Reactants | Rate Law | Rate Constant (k) | Activation Energy (Ea) |
| Nucleophilic Substitution | Phenacyl bromide and Thiophenol | rate = k[Phenacyl bromide][Thiophenol] | Varies with substituent and temperature | Not specified |
| Radical Addition | 2-Acetylfuran and OH• | Complex, pressure-dependent | Varies with pressure and temperature | Varies per pathway |
| Acid-Rock Reaction | Carbonate rock and Acid | rate = k[Acid]ⁿ (n can vary) | Varies with conditions | Not specified |
This table illustrates the types of kinetic data obtained for reactions involving similar structural motifs or reaction types. The data is qualitative and serves to exemplify the principles of kinetic studies. nih.govresearchgate.netcup.edu.cn
Stereochemical Outcomes and Stereoselectivity Control
The presence of a stereocenter at the carbon bearing the azide and hydroxyl groups means that reactions involving this compound can lead to various stereochemical outcomes. Controlling the stereoselectivity to favor one stereoisomer over others is a major goal in synthetic chemistry. nih.gov
Asymmetric catalysis is a powerful tool for achieving stereoselectivity. mdpi.com For example, the stereoselective synthesis of 2-azido-2-deoxyglycosides has been achieved with high efficiency using gold-catalyzed SN2 glycosylation, where a directing group on the glycosyl donor controls the stereochemical outcome. nih.gov This demonstrates that with the appropriate catalytic system, stereoinversion at the reactive center can be achieved with high fidelity. nih.gov
In other systems, such as the rhodium-catalyzed reactions of tertiary propargylic alcohols, the stereochemical outcome (syn- or anti-elimination) can be controlled by the choice of reaction parameters. libretexts.org This highlights the subtle interplay between the catalyst, substrate, and reaction conditions in determining the final stereochemistry. Similarly, the halo-cycloetherification of unsaturated alcohols can be rendered stereoselective through the use of organocatalysts, allowing for the construction of chiral scaffolds.
Influence of Catalysts and Ligands on Reaction Mechanisms
Catalysts and their associated ligands play a pivotal role in directing the course of a chemical reaction, often by lowering the activation energy of a specific pathway or by enabling entirely new reaction mechanisms. researchgate.netresearchgate.net
Rhodium catalysts, for instance, are widely used in a variety of transformations. In the presence of a rhodium catalyst like dirhodium(II) tetraacetate, diazo compounds can form carbenes, which then undergo further reactions. youtube.com Rhodium complexes can also catalyze cross-coupling reactions, such as the reaction of arylboronates with diazoesters, to form new carbon-carbon bonds. nih.gov The mechanism often involves the formation of organorhodium intermediates, and the nature of the ligands coordinated to the rhodium center can influence both the reactivity and selectivity of the transformation. youtube.commdpi.com
Palladium catalysts, often in combination with specific phosphine (B1218219) ligands, are highly effective for cross-coupling reactions like the α-arylation of ketones. researchgate.net The choice of ligand is crucial; bulky, electron-rich phosphine ligands can significantly enhance the catalytic activity and selectivity. researchgate.net In some cases, the catalyst system can be tuned to favor a specific reaction pathway, such as a Heck/Suzuki cascade reaction. researchgate.net
Table 3: Examples of Catalyst and Ligand Effects in Analogous Transformations
| Catalyst System | Reaction Type | Role of Catalyst/Ligand |
| [Rh(COD)Cl]₂ | SN2'-type substitution | Controls stereoselectivity (syn- vs. anti-elimination) |
| Au(I) with Naphthoate LG | SN2 Glycosylation | Directs nucleophilic attack via H-bonding for stereoinversion |
| Pd(OAc)₂ with Buchwald-type ligands | α-Arylation of Ketones | Enhances catalytic activity and selectivity for C-C bond formation |
| Rh₂(OAc)₄ | Carbene/Nitrene Transfer | Generates reactive carbene/nitrene intermediates |
This table summarizes the influence of different catalyst systems on reaction outcomes, based on literature examples of related transformations. libretexts.orgnih.govresearchgate.netyoutube.com
Applications of 2 Azido 2 3 Bromo Phenyl Ethanol As a Versatile Synthetic Building Block
Precursor for Complex Chiral Scaffolds and Frameworks
The presence of a stereogenic center bearing a hydroxyl group makes 2-Azido-2-(3-bromo-phenyl)-ethanol an important precursor for the synthesis of complex chiral molecules. The azide (B81097) and alcohol functionalities are key reactive handles that can be transformed stereoselectively into other functional groups or used to build intricate molecular frameworks.
One of the primary applications in this area is its use in enzymatic kinetic resolutions. Lipases, such as that from Candida antarctica B (CAL-B), can be employed to selectively acylate one enantiomer of the racemic azidoalcohol, allowing for the separation of the enantioenriched alcohol and the corresponding ester. researchgate.net These enantiomerically pure azidoalcohols are crucial intermediates for synthesizing chiral molecules. For instance, they can be used in cycloaddition reactions to produce chiral 1,2,3-benzotriazoles, which are scaffolds of interest in medicinal chemistry. researchgate.net The reaction of an enantioenriched azidoalcohol with benzyne (B1209423), generated from a precursor like 2-(trimethylsilyl)phenyl triflate, yields chiral benzotriazoles, demonstrating the compound's utility in creating stereodefined frameworks. researchgate.net
The general process for enzymatic kinetic resolution and subsequent transformation is outlined in the table below.
Table 1: Representative Transformation of Chiral Azidoalcohols
| Step | Reaction | Reagents | Product Type |
|---|---|---|---|
| 1 | Enzymatic Kinetic Resolution | Lipase (B570770) (e.g., CAL-B), Acylating Agent | Enantioenriched Azidoalcohol & Acylated Azidoalcohol |
Furthermore, the chiral chroman scaffold is a key structural motif in many bioactive natural products, such as α-tocopherol (Vitamin E). acs.org Synthetic strategies toward these frameworks often rely on chiral building blocks that can guide the stereoselective formation of the heterocyclic ring. acs.org The functionalities present in this compound make it a potential precursor for such complex scaffolds, where the alcohol can participate in cyclization reactions and the azide can be converted to an amine or other groups to modulate the final structure.
Integration into Multi-Component and Cascade Reactions
Multi-component reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.govnih.gov The dual functionality of this compound, possessing both an azide and a hydroxyl group, makes it an ideal candidate for integration into such reaction sequences.
The azide group is particularly useful in isocyanide-based MCRs, such as the Ugi-azide reaction. In a typical Ugi four-component reaction (Ugi-4CR), an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide combine to form an α-acylamino carboxamide. nih.gov A variation of this, the Ugi-azide reaction, utilizes an azide (in place of the amine and carboxylic acid components) which reacts with an aldehyde/ketone, an isocyanide, and water or an alcohol. The azide group of this compound can serve as the azide component, while the phenyl group can be derived from a corresponding aldehyde, leading to highly substituted and complex molecules in a single step. nih.gov
Cascade reactions, where a single event triggers a sequence of intramolecular transformations, can also be designed using this building block. For example, a reaction could be initiated at the azide moiety, such as a Staudinger reaction or a cycloaddition, which then unveils a reactive intermediate that triggers a subsequent cyclization involving the hydroxyl group or the bromo-phenyl ring. A novel ring expansion of a related compound, 2-azido-2-phenyl-indan-1,3-dione, has been shown to generate complex heterocyclic scaffolds like dihydroisoquinoline-1,4-diones through a sequence involving amine addition and cyclization. nih.gov This demonstrates the potential for designing cascade processes starting from azido-containing scaffolds.
Table 2: Potential Multi-Component Reactions Involving Azido-Alcohol Scaffolds
| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Key Intermediate |
|---|---|---|---|---|---|
| Ugi-Azide | Aldehyde/Ketone | Azide | Isocyanide | Water/Alcohol | α-Adduct |
Role in the Synthesis of Diverse Heterocyclic Systems
The azide functional group is a cornerstone for the synthesis of nitrogen-containing heterocycles, most notably through the azide-alkyne Huisgen cycloaddition. This "click chemistry" reaction provides a highly efficient and regioselective route to 1,2,3-triazoles. By reacting this compound with various terminal or internal alkynes, a diverse library of triazole-containing compounds can be generated. This reaction is robust and can be performed under thermal conditions or, more commonly, using copper(I) or ruthenium(II) catalysis, which offers greater control and milder reaction conditions.
Beyond triazoles, the azide group can be used to construct other heterocyclic systems. For example, its reaction with phosphines (the Staudinger reaction) generates an aza-ylide, which can be trapped intramolecularly by the adjacent hydroxyl group to form oxazoline (B21484) rings. Alternatively, reaction with various electrophiles can lead to the formation of tetrazoles or other nitrogen-rich heterocycles. The bromophenyl moiety also offers a handle for further functionalization or cyclization through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), which can be used to build more complex fused heterocyclic systems. For instance, after the formation of a triazole ring, the bromo-substituent could be used to introduce another cyclic system, leading to elaborate molecular architectures. The synthesis of 1,2,4-triazoles has been achieved by reacting benzoic acid hydrazides with aldehydes. nih.gov The azide in this compound can be reduced to an amine, which can then be converted to a hydrazide, opening pathways to similar heterocyclic systems.
Construction of Functionalized Polymers and Material Precursors
The dual reactivity of this compound makes it a suitable monomer for the synthesis of functionalized polymers. The azide and hydroxyl groups provide orthogonal handles for polymerization, allowing for the creation of polymers with tailored structures and functionalities.
The azide group is an excellent functional handle for "click" polymerization. For example, in an A-B type polymerization, a monomer containing both an azide and an alkyne can self-polymerize. Alternatively, this compound can be used as an "A" type monomer in a step-growth polymerization with a "B-B" type monomer containing two alkyne groups. This azide-alkyne polycycloaddition is a powerful method for creating high molecular weight polymers, including linear and hyperbranched polymers, under mild conditions. mdpi.com The resulting polymers would have a triazole ring integrated into the polymer backbone, and the pendant phenyl-ethanol portion would provide additional functionality.
The hydroxyl group can be used in conventional polycondensation reactions with diacids or diisocyanates to form polyesters or polyurethanes, respectively. The azide group would remain as a pendant functional group along the polymer chain. This allows for post-polymerization modification, where other molecules can be "clicked" onto the polymer backbone via the azide groups, creating highly functionalized materials. This approach is valuable for preparing materials for biomedical applications or advanced coatings, without discussing the properties of the materials themselves. rsc.orgresearchgate.net The synthesis of polar-functionalized polyethylenes has been achieved through the copolymerization of ethylene (B1197577) with monomers derived from bio-based alcohols, showcasing the utility of alcohol functionalities in creating advanced polymers. mdpi.com
Table 3: Polymerization Strategies Using this compound
| Polymerization Type | Role of Azido-Alcohol | Co-monomer Type | Resulting Polymer Structure |
|---|---|---|---|
| Azide-Alkyne Polycycloaddition | Monomer (A-B type, if modified) or Co-monomer (A₂ type) | Dialkyne (B₂ type) | Linear polymer with triazole linkages in the backbone. |
| Polycondensation | Monomer | Diacid, Diacyl Chloride, Diisocyanate | Polyester or Polyurethane with pendant azide groups. |
Future Research Trajectories and Emerging Opportunities for 2 Azido 2 3 Bromo Phenyl Ethanol
Development of Sustainable and Environmentally Benign Synthetic Methodologies
The imperative for green chemistry is reshaping the landscape of chemical synthesis, compelling a move away from hazardous reagents and environmentally detrimental processes. The synthesis of 2-Azido-2-(3-bromo-phenyl)-ethanol and related azido (B1232118) compounds is an area ripe for such innovation, with several promising strategies on the horizon.
Traditional methods for introducing the azide (B81097) functionality often rely on reagents like sodium azide, which, while effective, pose safety and toxicity concerns. Future methodologies will likely focus on greener alternatives and reaction conditions.
Biocatalysis: The use of enzymes for the stereoselective synthesis of vicinal amino alcohols is well-established, and similar biocatalytic approaches could be adapted for the synthesis of azido alcohols. Halohydrin dehalogenases, for instance, have been shown to catalyze the ring-opening of epoxides with azide ions, offering a route to enantiopure β-azidoalcohols. This enzymatic approach could provide a highly selective and environmentally friendly pathway to chiral this compound.
Electrochemical Synthesis: Electro-organic synthesis represents a powerful and sustainable tool for chemical transformations, using electricity as a "reagent" to minimize waste. Recent developments have demonstrated the electrochemical C-H azidation of anilines, providing a metal-free method to access aryl azides under mild conditions. This strategy could be explored for the direct azidation of precursor molecules, avoiding harsh reagents.
Green Solvents and Catalysts: The pharmaceutical industry is increasingly adopting green solvents like water, glycerol, and supercritical carbon dioxide to reduce environmental impact. Research into the synthesis of this compound could focus on utilizing such solvents. Furthermore, the development of recyclable, heterogeneous catalysts could replace traditional homogeneous catalysts, simplifying purification and reducing waste.
| Sustainable Synthesis Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Screening for suitable enzymes (e.g., halohydrin dehalogenases), process optimization. |
| Electrochemical Synthesis | Avoidance of hazardous reagents, high selectivity, ambient conditions. | Development of selective C-H azidation protocols for relevant precursors. |
| Green Solvents | Reduced environmental impact, improved safety. | Exploring solubility and reactivity in solvents like water or scCO₂. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, reduced waste. | Design of solid-supported catalysts for azidation reactions. |
Exploration of Unconventional Reactivity Patterns
The azide group is well-known for its participation in highly reliable reactions such as the Huisgen cycloaddition ("click chemistry") and the Staudinger reduction. However, future research will likely delve into less conventional reactivity patterns to broaden the synthetic utility of this compound.
Photocatalysis: Visible-light photocatalysis has emerged as a mild and sustainable method for activating organic molecules. The irradiation of aryl and vinyl azides in the presence of a photocatalyst can generate reactive nitrene intermediates, which can then undergo a variety of C-N bond-forming reactions. This approach could be used to achieve novel transformations of this compound, such as intramolecular C-H amination to form new heterocyclic structures. The use of visible light avoids the high-energy UV radiation that can cause unwanted side reactions and decomposition.
Electrochemical Transformations: Beyond its use in synthesis, electrochemistry can also be employed to explore novel reactivity. The azide group can be electrochemically reduced to an amine under mild conditions. Furthermore, electrochemical methods can be used to generate radical intermediates from azides, opening up possibilities for new C-C and C-N bond-forming reactions.
Metal-Catalyzed Reactions: While copper and ruthenium are well-known for catalyzing azide-alkyne cycloadditions, other transition metals can unlock different reactivity pathways. For example, nickel-catalyzed cycloadditions can provide access to different regioisomers of triazoles that are not accessible through traditional click chemistry. Exploring a broader range of metal catalysts could reveal new selective transformations for the azide group in this compound.
| Unconventional Reaction Type | Potential Transformation of this compound | Advantages |
| Visible-Light Photocatalysis | Generation of nitrene intermediates for C-H amination or aziridination. | Mild reaction conditions, high selectivity, sustainable energy source. |
| Electro-organic Reactions | Selective reduction to amines or generation of radical intermediates for novel bond formation. | Avoidance of stoichiometric reagents, precise control over reaction potential. |
| Alternative Metal Catalysis | Access to different triazole regioisomers, novel cycloaddition reactions. | Enhanced selectivity and broader substrate scope. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The synthesis and handling of organic azides can be hazardous due to their potential to be explosive. Flow chemistry and automated synthesis platforms offer significant advantages in mitigating these risks and improving the efficiency and scalability of processes involving compounds like this compound.
Enhanced Safety: Flow reactors handle only small volumes of reactive intermediates at any given time, significantly reducing the risk associated with potentially explosive compounds like azides. This "just-in-time" generation and consumption of hazardous intermediates is a key safety feature of flow chemistry.
Precise Reaction Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities. The superior heat and mass transfer in microreactors can prevent thermal runaways in exothermic reactions.
Scalability and Automation: Scaling up a reaction in a flow system is often as simple as running the system for a longer period. Automated platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention, accelerating the discovery and optimization of new reaction pathways. The integration of this compound synthesis into such a platform would enable rapid exploration of its subsequent transformations.
| Technology | Key Advantages for this compound | Future Opportunities |
| Flow Chemistry | Significantly improved safety profile for handling azides, precise control over reaction conditions, straightforward scalability. | Development of multi-step, continuous-flow processes for the synthesis and derivatization of the target molecule. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis for structure-activity relationship studies. | Integration with AI and machine learning for predictive reaction optimization and discovery. |
Design of Next-Generation Analogues with Tunable Reactivity and Selectivity
Substituent Effects: The electronic properties of the substituents on the aryl ring can have a profound impact on the reactivity of the azide group. For example, electron-withdrawing groups can make the azide more electrophilic, while electron-donating groups can have the opposite effect. Computational methods, such as density functional theory (DFT), can be used to predict how different substituents would influence the reactivity and guide the design of new analogues.
Stereochemical Control: The hydroxyl group adjacent to the azide offers a handle for controlling the stereochemistry of subsequent reactions. By synthesizing enantiomerically pure forms of this compound, it may be possible to achieve highly stereoselective transformations.
Functional Group Interconversion: The bromo-substituent on the phenyl ring provides a site for further functionalization through cross-coupling reactions. This allows for the introduction of a wide variety of other groups, leading to a diverse library of analogues with different physical and chemical properties.
| Design Strategy | Objective | Approach |
| Aryl Ring Substitution | Tune the electronic properties of the azide to control reactivity and selectivity. | Introduction of various electron-donating and electron-withdrawing groups; use of computational modeling to predict effects. |
| Stereochemical Modification | Achieve stereoselective synthesis of downstream products. | Synthesis of enantiopure starting materials; use of chiral catalysts. |
| Derivatization of Existing Functional Groups | Create a diverse library of analogues for screening in various applications. |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 2-Azido-2-(3-bromo-phenyl)-ethanol?
- Methodological Answer : The compound can be synthesized via nucleophilic ring-opening of epoxides. For example, reacting 2-(3-bromophenyl)oxirane with sodium azide (5.0 eq.) in a mixture of acetone, water, and acetic acid at 50°C for 5 hours yields the product. Purification via column chromatography (SiO₂, hexanes/Et₂O 3:2) achieves ~53% yield . Similar protocols using ethanol, ammonia, and sodium nitrite under reflux (17 hours) yield azido-alcohols with 90% efficiency .
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm the azide (-N₃) and bromophenyl signals (e.g., δ ~3.5–4.0 ppm for CH₂-OH and aromatic protons) .
- HRMS : For molecular weight verification (e.g., calculated vs. experimental m/z) .
- TLC : Rf values (e.g., 0.3 in EtOAc) guide purity assessment .
Q. What purification methods are effective for isolating this compound?
- Methodological Answer : Column chromatography with hexanes/EtOAc gradients is effective, as demonstrated in similar azido-alcohol purifications . Flash chromatography or recrystallization (e.g., using EtOAc/hexanes) may also be employed based on solubility .
Advanced Research Questions
Q. How can the stereochemical outcomes of reactions involving this compound be controlled?
- Methodological Answer : The stereochemistry depends on the starting epoxide’s configuration. Chiral catalysts (e.g., >95% ee starting alcohols, as in ) or kinetic resolution during synthesis can enhance enantiomeric purity . For example, using (R)- or (S)-configured epoxides ensures retention of stereochemistry during azide substitution .
Q. How does the bromine substituent influence reactivity in cross-coupling reactions?
- Methodological Answer : The bromine enables Suzuki-Miyaura or Ullmann couplings. For instance, palladium-catalyzed coupling with aryl boronic acids forms biaryl structures, useful in drug discovery. Reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) optimize yield .
Q. How can the azide group be utilized in further chemical transformations?
- Methodological Answer :
- Reduction : Hydrogenation (Pd/C, H₂) converts the azide to an amine (e.g., 2-amino-2-(3-bromo-phenyl)-ethanol), useful in peptidomimetics .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates triazoles for bioconjugation .
Q. What challenges arise in analyzing contradictory data from synthetic batches?
- Methodological Answer : Variations in yield or purity may stem from reaction conditions (temperature, solvent purity). Systematic analysis via control experiments (e.g., adjusting sodium azide equivalents or reaction time) and reproducibility studies (e.g., triplicate trials) resolve discrepancies .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- Azide Safety : Avoid grinding or heating dry azides (risk of explosion). Work in a fume hood with proper PPE .
- Bromine Handling : Follow SDS guidelines for toxicity (e.g., skin protection, waste disposal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
